molecular formula C11H14O B1630499 2-Phenyl-4-penten-2-ol CAS No. 61077-65-4

2-Phenyl-4-penten-2-ol

Cat. No.: B1630499
CAS No.: 61077-65-4
M. Wt: 162.23 g/mol
InChI Key: BELRNEPYFJNSPN-UHFFFAOYSA-N
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Description

2-Phenyl-4-penten-2-ol is an organic compound with the molecular formula C({11})H({14})O. It is characterized by a phenyl group attached to a penten-2-ol structure. This compound is notable for its applications in various fields, including organic synthesis and industrial chemistry.

Scientific Research Applications

2-Phenyl-4-penten-2-ol has diverse applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Researchers use it to study enzyme-catalyzed reactions and metabolic pathways involving alcohols.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: This compound is used in the manufacture of fragrances, flavors, and as a precursor for various industrial chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Phenyl-4-penten-2-ol can be synthesized through several methods. One common approach involves the Grignard reaction, where phenylmagnesium bromide reacts with 4-penten-2-one. The reaction typically occurs in an anhydrous ether solvent under controlled temperatures to ensure high yield and purity.

Industrial Production Methods: In industrial settings, the production of this compound often involves catalytic hydrogenation of phenyl-substituted pentadienes. This method is favored for its efficiency and scalability, allowing for large-scale production.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO(_4)) and chromium trioxide (CrO(_3)).

    Reduction: Reduction of this compound can yield various alcohol derivatives. Sodium borohydride (NaBH(_4)) is often used as a reducing agent.

    Substitution: The hydroxyl group in this compound can be substituted with halogens or other functional groups using reagents like thionyl chloride (SOCl(_2)) or phosphorus tribromide (PBr(_3)).

Common Reagents and Conditions:

    Oxidation: KMnO(_4) in acidic or neutral conditions.

    Reduction: NaBH(_4) in methanol or ethanol.

    Substitution: SOCl(_2) or PBr(_3) in anhydrous conditions.

Major Products Formed:

    Oxidation: Phenyl-substituted ketones or aldehydes.

    Reduction: Various alcohol derivatives.

    Substitution: Halogenated phenyl-penten derivatives.

Mechanism of Action

The mechanism by which 2-Phenyl-4-penten-2-ol exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may interact with enzymes that catalyze oxidation-reduction reactions. The phenyl group enhances its ability to participate in π-π interactions, influencing its reactivity and binding affinity.

Comparison with Similar Compounds

    2-Phenyl-1-pentanol: Similar structure but differs in the position of the hydroxyl group.

    4-Phenyl-2-butanol: Shorter carbon chain but similar functional groups.

    2-Phenyl-3-buten-2-ol: Similar structure with a different position of the double bond.

Uniqueness: 2-Phenyl-4-penten-2-ol is unique due to its specific structural arrangement, which imparts distinct chemical properties and reactivity. Its position of the double bond and hydroxyl group allows for selective reactions that are not as feasible with its analogs.

Properties

IUPAC Name

2-phenylpent-4-en-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O/c1-3-9-11(2,12)10-7-5-4-6-8-10/h3-8,12H,1,9H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BELRNEPYFJNSPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC=C)(C1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50976569
Record name 2-Phenylpent-4-en-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50976569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61077-65-4, 4743-74-2
Record name 2-Phenyl-4-penten-2-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061077654
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4743-74-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25527
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Phenylpent-4-en-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50976569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of acetophenone (30 g, 0.25 mol) in dry THF (250 mL) at −78° C. was added dropwise 1M allylmagnesium bromide (1.25 L, 1.25 mol). After addition was complete, the mixture was allowed to stir at rt for 3 h. The reaction was quenched with satd aq NH4Cl solution (30 mL). The mixture was extracted with EtOAc (200 mL). The organic layer was washed with brine (30 mL), dried over anhydrous Na2SO4 and concentrated to give 2-phenylpent-4-en-2-ol (40.2 g), which was used for the next step without purification.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
1.25 L
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

2-Methyl-2-phenyl-1,3-dioxolane (0.5 g, 3 mmol), sodium dodecyl sulfate (0.2 g, 0.7 mmol) and a stir bar were added to the inside of a PDMS thimble. p-Toluene sulfonic acid monohydrate (0.145 g, 0.8 mmol) dissolved in 4 mL water was added to the inside of the PDMS thimble followed by 2 mL of hexanes. The reaction was stirred at 25° C. for 5 hours. Hexanes (5 mL) and 24 mL of 1 M allyl magnesiumbromide (3.49 g, 24 mmol) in diethyl ether was added to the outside of the PDMS thimble and the reaction was stirred for 14 hours. Water (5 mL) was added. The PDMS thimble was swelled with 20 mL hexanes and 2×20 mL diethyl ether and the organics were combined and dried over MgSO4. The product was purified by flash chromatography eluting with 100% hexanes initially, increasing to 1:49 ethyl acetate:hexanes to yield a colorless oil (0.39 g, 79% yield). 1H NMR (CDCl3): δ 1.54 (s, 3H), 2.09 (s, 1H), 2.49 (dd, J=13.8, 8.4 Hz, 1H), 2.68 (dd, J=13.5, 6.3 Hz, 1H), 5.09-5.16 (m, 2H), 5.55-5.66 (m, 1H), 7.21-7.26 (m, 1H), 7.31-7.36 (m, 2H), 7.41-7.45 (m, 2H). 13C NMR (CDCl3): δ 29.86, 48.42, 73.58, 119.43, 124.72, 126.57, 128.13, 133.63, 147.59.
[Compound]
Name
hexanes
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
24 mL
Type
reactant
Reaction Step Two
[Compound]
Name
PDMS
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
Hexanes
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
[Compound]
Name
hexanes
Quantity
20 mL
Type
solvent
Reaction Step Three
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
20 mL
Type
solvent
Reaction Step Five
Name
Quantity
5 mL
Type
solvent
Reaction Step Six
Quantity
0.5 g
Type
reactant
Reaction Step Seven
Quantity
0.2 g
Type
reactant
Reaction Step Seven
[Compound]
Name
PDMS
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0.145 g
Type
reactant
Reaction Step Eight
Name
Quantity
4 mL
Type
solvent
Reaction Step Eight
[Compound]
Name
PDMS
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
[Compound]
Name
PDMS
Quantity
0 (± 1) mol
Type
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Reaction Step Ten
Name
Yield
79%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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